molecular formula C30H48O B12428982 (3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one

(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one

Cat. No.: B12428982
M. Wt: 424.7 g/mol
InChI Key: BCQNFYWIPQQTGS-URQQADEBSA-N
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Description

The compound (3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one is a complex organic molecule with a unique structure It is a derivative of the cyclopenta[a]chrysen family, characterized by its multiple methyl groups and a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one involves multiple steps, including the formation of the cyclopenta[a]chrysen core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the cyclopenta[a]chrysen family, such as:

Uniqueness

The uniqueness of (3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one lies in its specific structural features, such as the presence of multiple methyl groups and a propan-2-yl substituent. These features confer unique chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H48O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-24H,9,11-18H2,1-8H3/t20?,22?,23?,24?,27-,28+,29+,30-/m1/s1

InChI Key

BCQNFYWIPQQTGS-URQQADEBSA-N

Isomeric SMILES

CC(C)C1CCC2[C@@]1(CC[C@]3([C@]2(CC[C@@]4(C3CC=C5C4CCC(=O)C5(C)C)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(=O)C5(C)C)C)C)C)C

Origin of Product

United States

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